molecular formula C14H26N2O4 B7933756 [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

Cat. No.: B7933756
M. Wt: 286.37 g/mol
InChI Key: ZQZNONTZWRGAPS-UHFFFAOYSA-N
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Description

[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid is a secondary amine derivative featuring a cyclohexyl backbone substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a methyl-amino-acetic acid moiety. Its molecular formula is C₁₅H₂₇N₂O₄ (molecular weight: 286.37 g/mol, as per ). The Boc group serves as a protective moiety for the amine, enabling selective reactivity in multi-step synthetic pathways, particularly in medicinal chemistry and peptide synthesis. This compound is often utilized as an intermediate in the synthesis of β-lactamase inhibitors, such as VNRX-7145 (ledaborbactam etzadroxil), where it contributes to structural complexity and functional group diversity .

Properties

IUPAC Name

2-[methyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-5-7-11(8-6-10)16(4)9-12(17)18/h10-11H,5-9H2,1-4H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZNONTZWRGAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Cyclohexylamine Core

The Boc group is introduced to protect the primary amine during subsequent reactions. In a standard protocol:

  • 4-aminocyclohexanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system.

  • Triethylamine (TEA) or sodium bicarbonate is used as a base to scavenge HCl byproducts.

  • Reaction conditions: 0–25°C for 4–12 hours, yielding 4-(tert-butoxycarbonylamino)cyclohexanol with >90% purity.

Alkylation with Methylamine

The methylamino group is introduced via nucleophilic substitution or reductive amination. Two predominant methods are documented:

Direct Alkylation Using Methyl Iodide

  • 4-(tert-butoxycarbonylamino)cyclohexanol is treated with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF).

  • Reaction temperature: 50–80°C for 8–24 hours.

  • Yield: 70–85%, with minor over-alkylation byproducts.

Reductive Amination with Formaldehyde

  • A one-pot reaction combines 4-(tert-butoxycarbonylamino)cyclohexanol , formaldehyde, and sodium cyanoborohydride in methanol.

  • pH is maintained at 6–7 using acetic acid.

  • Advantages: Higher selectivity (95%) and reduced side products compared to direct alkylation.

Stereochemical Control and Optimization

The trans-configuration of the cyclohexyl ring is critical for biological activity. Key strategies include:

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) or rhodium catalysts selectively reduce nitro or ketone precursors to trans-cyclohexylamines.

  • Low-Temperature Reduction : Diisobutylaluminum hydride (DIBAL-H) at −78°C prevents epimerization during aldehyde intermediate formation.

Industrial-Scale Synthesis and Challenges

Patents disclose scalable methods for multi-kilogram production:

  • WO2018007986A1 : Uses trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride as a key intermediate. Hydrolysis under acidic conditions (6M HCl, 80°C) achieves 92% yield.

  • US20040248811A1 : Employs Boc-protected intermediates coupled with carbodiimide-mediated amidation for acetic acid side chain installation.

Step Conditions Yield Source
Boc ProtectionBoc₂O, TEA, DCM, 25°C, 6h94%
MethylaminationCH₃I, K₂CO₃, DMF, 60°C, 12h78%
Ester Hydrolysis6M HCl, reflux, 4h95%

Purification and Analytical Characterization

Final purification employs:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (80:20 → 50:50).

  • Recrystallization : Ethanol/water mixtures for high-purity (>98%) crystals.

  • Analytical Methods : GC-MS for ester intermediates, NMR (¹H, ¹³C) for structural confirmation, and HPLC for enantiomeric excess assessment .

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a critical protective moiety for amines in synthetic chemistry. For [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid, acidic cleavage is the primary deprotection mechanism.

Reagents/ConditionsOutcomeCitations
Trifluoroacetic acid (TFA) in dichloromethane (DCM)Boc group removed, yielding free amine
HCl in dioxane or ethyl acetatePartial deprotection under milder acidic conditions
HBr in acetic acidRapid cleavage, regenerates amine hydrochloride

Example from Patent Data (Source ):
A Boc-protected cyclohexylacetic acid derivative (2.06 g) treated with TFA in DCM at 25–28°C for 3 hours achieved complete deprotection, yielding 1.6 g (99%) of the free amine.

Peptide Coupling Reactions

The carboxylic acid and amine functionalities enable participation in amide bond formation.

ReagentsReaction TypeOutcomeCitations
DCC/HOBt in THF/DMACarbodiimide-mediated couplingForms amides with amino acid derivatives
EDCI/HOAt in DMFActivates carboxylic acid for couplingHigh-yield peptide bond synthesis
HATU/DIPEA in DCMRapid, room-temperature couplingEfficient for sterically hindered amines

Key Reaction Pathway (Source ):
A Boc-protected acetic acid derivative coupled with (1-Aminomethyl-cyclohexyl)-acetic acid ethyl ester using DCC/HOBt in THF/DMA yielded a dimeric product (2.06 g, 77.1% yield).

Ester Hydrolysis

The ethyl ester group (if present in derivatives) undergoes hydrolysis under basic conditions:

ConditionsOutcomeCitations
NaOH in MeOH (60°C)Hydrolysis to carboxylic acid
LiOH in THF/H<sub>2</sub>OFaster hydrolysis under mild conditions

Example (Source ):
Ethyl ester derivatives treated with 2N NaOH in MeOH at 60°C for 1 hour yielded carboxylic acids after neutralization and purification.

Alkylation/Acylation of the Amine

The secondary amine group participates in alkylation or acylation reactions:

ReagentsReaction TypeOutcomeCitations
Benzoyl chloride in pyridineAcylationForms benzamide derivatives
Ethyl bromoacetate in DMFAlkylationIntroduces ester-functionalized sidechains

Structural Modifications (Source ):
Reaction with benzoyl chloride produced [1-(Benzoylamino-methyl)-cyclohexyl]-acetic acid ethyl ester (21.4% cell transmission rate in pharmacological assays).

Cyclization Reactions

Intramolecular interactions may lead to cyclization under specific conditions:

ConditionsOutcomeCitations
Heat in tolueneForms six-membered lactams via amide bond formation
Mitsunobu reaction (DEAD/PPh<sub>3</sub>)Facilitates ether or lactone formation

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and tert-butylene .

  • Racemization Risk : Minimal under neutral conditions but possible at high pH or prolonged heating.

Scientific Research Applications

[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, influencing pathways such as enzyme activity and protein binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid and related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Applications/Synthesis Notes References
This compound Boc-protected cyclohexyl, methyl-amino, acetic acid 286.37 Intermediate for β-lactamase inhibitors (e.g., VNRX-7145); discontinued due to synthesis challenges .
2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid Trans-configuration Boc-aminocyclohexyl, acetic acid (no methyl-amino) 257.33 High-purity life science applications; spatial arrangement impacts reactivity .
({4-[tert-Butoxycarbonyl-(2-tert-butoxycarbonylamino-ethyl)-amino]-cyclohexyl}-acetic acid) Dual Boc-protected ethylamino and cyclohexyl-acetic acid N/A Synthesized via alkylation and reductive amination (30% yield over 5 steps) .
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID Boc-protected amino, p-tolyl (methylphenyl) substituent 267.28 Research applications; aromatic substituent enhances lipophilicity .
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid Phenolic -OH group, Boc-protected amino 267.28 Increased acidity due to -OH; potential for hydrogen bonding .
{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid Tetrahydro-2H-pyran ring, Boc-protected amino 259.30 Conformational flexibility altered by oxygen in pyran ring; lower molecular weight .

Structural and Functional Analysis

  • Cyclohexyl vs. Aromatic Backbones : The cyclohexyl group in the target compound provides steric bulk and conformational flexibility, whereas aromatic analogs (e.g., p-tolyl or biphenyl derivatives in and ) introduce π-π interactions and enhanced rigidity. The hydroxyphenyl variant () adds hydrogen-bonding capacity, which may improve solubility .
  • Substituent Effects: The methyl-amino group in the target compound offers a compact substituent, reducing steric hindrance compared to bulkier groups like ethyl () or benzyl (). This influences reaction kinetics in subsequent synthetic steps .
  • Boc Protection Strategy : While all listed compounds employ Boc protection, dual Boc groups () increase synthetic complexity but enable orthogonal deprotection strategies. The trans-cyclohexyl configuration () may enhance crystallinity, as seen in crystallographic studies of related compounds () .

Biological Activity

The compound [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid, also known by its IUPAC name 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid, is a synthetic amino acid derivative with potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, including its pharmacological applications.

Chemical Structure and Synthesis

The compound features a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) group and an amino group, linked to an acetic acid moiety. Its molecular formula is C13H23NO4, and it has a molecular weight of 257.33 g/mol.

Synthesis Pathway

The synthesis typically involves:

  • Protection of the amine : The amino group on cyclohexane is protected using the Boc group.
  • Coupling with acetic acid : The protected amine is then reacted with acetic acid derivatives to form the final product.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities, such as:

  • Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation by interacting with specific cellular targets. For instance, the compound demonstrated an increased multipolarity in 4NCA cells, indicating potential effects on cell division and growth .
  • Antiviral Properties : The presence of heterocycles in similar structures has been linked to anti-HIV and antiviral activities due to their ability to disrupt viral replication mechanisms .
  • Antioxidant Effects : Some derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress .

The mechanism of action for this compound may involve:

  • Inhibition of specific enzymes : Similar compounds have been noted for their ability to inhibit enzymes involved in cancer progression.
  • Modulation of signaling pathways : Interaction with cellular signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have examined the biological activity of compounds related to this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the anticancer activity.
    • Method : In vitro assays were conducted on various cancer cell lines.
    • Findings : The compound exhibited dose-dependent inhibition of cell growth, particularly in breast cancer cell lines.
  • Antiviral Evaluation :
    • Objective : To assess antiviral efficacy against HIV.
    • Method : Viral replication assays were performed.
    • Findings : The compound showed significant reduction in viral load compared to controls.
  • Antioxidant Activity Assessment :
    • Objective : To determine antioxidant capacity.
    • Method : DPPH radical scavenging assays were conducted.
    • Findings : Results indicated a strong capacity to scavenge free radicals, suggesting potential protective effects against oxidative damage.

Data Tables

PropertyValue
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
CAS Number344933-31-9
Anticancer IC50 (in vitro)Varies by cell line (e.g., 10 µM in MCF7)
Antiviral ActivitySignificant reduction in viral load
Antioxidant CapacityDPPH scavenging activity > 80%

Q & A

Q. What are the standard synthetic routes for [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid?

The compound is synthesized via a multi-step sequence starting from (4-tert-butoxycarbonylamino-cyclohexyl)-acetic acid. Key steps include:

  • Alkylation with benzyl bromide to form an ester intermediate.
  • Boc deprotection under acidic conditions to yield a primary amine hydrochloride salt.
  • Reductive amination to introduce the methyl-amino group.
  • Protection/deprotection cycles to stabilize reactive intermediates. This process achieves a 30% overall yield across five steps, as demonstrated in Scheme 20 of a synthesis pathway for related β-lactamase inhibitors .

Q. Which analytical methods are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy (1H/13C) to resolve cyclohexyl and Boc group environments.
  • IR spectroscopy to identify carbonyl stretches (e.g., Boc carbamate ~1680–1720 cm⁻¹, acetic acid carboxylate ~1700 cm⁻¹).
  • Mass spectrometry (ESI or MALDI) for molecular weight validation. These methods align with protocols for structurally similar N-substituted acetamides .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing β-lactamase inhibitors (e.g., VNRX-7145 prodrugs) and enzyme-targeted therapeutics. Its bicyclic scaffold and functional groups enable exploration of anti-inflammatory or antimicrobial activity .

Advanced Research Questions

Q. How can low yields during reductive amination be mitigated?

Optimization strategies include:

  • Adjusting stoichiometry of the reducing agent (e.g., sodium cyanoborohydride).
  • Monitoring reaction progress via TLC or LC-MS to minimize over-reduction.
  • Stabilizing intermediates (e.g., amine HCl salts) to prevent degradation .

Q. What methods resolve stereochemical ambiguity in the cyclohexyl ring?

  • Chiral HPLC separates enantiomers, while X-ray crystallography (refined via SHELX software) determines absolute configuration.
  • Stereochemical control during synthesis (e.g., chiral auxiliaries or catalysts) reduces post-synthetic resolution needs .

Q. How to address Boc group instability during acidic deprotection?

  • Use mild acids (e.g., trifluoroacetic acid in dichloromethane) and short reaction times.
  • Neutralize intermediates promptly or convert them to stable salts (e.g., HCl adducts) .

Q. What purification challenges arise from byproducts in multi-step syntheses?

  • Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates polar intermediates.
  • Recrystallization in ethanol/water mixtures improves purity of final products.
  • HPLC-MS identifies and quantifies impurities for iterative optimization .

Data Contradictions and Validation

Q. How to reconcile discrepancies in reported yields for similar compounds?

  • Compare reaction scales, solvent purity, and equipment (e.g., inert atmosphere vs. ambient conditions).
  • Reproduce protocols from independent sources (e.g., PubChem vs. synthetic literature) to validate reproducibility .

Q. Why do NMR spectra vary across studies for structurally analogous compounds?

  • Solvent effects (e.g., DMSO vs. CDCl3) and pH influence proton shifts.
  • Dynamic conformational changes in the cyclohexyl ring may broaden peaks, requiring elevated temperature NMR .

Methodological Recommendations

Q. What computational tools assist in predicting reactivity or stability?

  • Density Functional Theory (DFT) models transition states for key steps (e.g., reductive amination).
  • Molecular docking predicts interactions with biological targets (e.g., enzyme active sites) .

Q. How to validate synthetic intermediates for scaled-up production?

  • Conduct stress testing (heat, light, humidity) to assess stability.
  • Use quality-by-design (QbD) principles to identify critical process parameters (e.g., temperature, catalyst loading) .

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